molecular formula C13H18BrFO B13475430 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene

Cat. No.: B13475430
M. Wt: 289.18 g/mol
InChI Key: SBJOGYXSTYHPTG-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and an isopentyloxyethyl group

Preparation Methods

The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Etherification: The formation of the isopentyloxy group through a nucleophilic substitution reaction, where an alcohol (isopentanol) reacts with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reaction: The final step involves coupling the brominated intermediate with the isopentyloxyethyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to remove halogen atoms or reduce double bonds.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to understand molecular interactions and pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

    1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom, leading to different chemical reactivity and applications.

    1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene: Chlorine substitution instead of fluorine, affecting the compound’s electronic properties and reactivity.

    1-(2-Bromo-1-(isopentyloxy)ethyl)-4-iodobenzene: Iodine substitution, which may enhance certain types of reactions like cross-coupling due to the higher reactivity of iodine.

Properties

Molecular Formula

C13H18BrFO

Molecular Weight

289.18 g/mol

IUPAC Name

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C13H18BrFO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3

InChI Key

SBJOGYXSTYHPTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CBr)C1=CC=C(C=C1)F

Origin of Product

United States

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